molecular formula C13H15NO B13243276 N-[1-(furan-2-yl)ethyl]-4-methylaniline

N-[1-(furan-2-yl)ethyl]-4-methylaniline

Cat. No.: B13243276
M. Wt: 201.26 g/mol
InChI Key: CVKMWPOLKZNNSY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-4-methylaniline is a chemical compound of interest in organic and medicinal chemistry research, featuring a molecular structure that combines a furan ring with a substituted aniline. This structural motif is found in compounds investigated for various biological activities. For instance, research on structurally related furanylmethylaniline compounds has explored their potential as small-molecule inhibitors, such as targeting the ST2/IL-33 pathway, which is a biomarker and potential therapeutic target in conditions like graft-versus-host disease (GVHD) . The furan ring is a common building block in organic synthesis, often derived from biomass like hemicellulose, and is frequently employed in the development of pharmaceuticals and value-added chemicals . Researchers value this aniline derivative as a versatile building block for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring novel mechanisms of action in biochemical contexts. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-4-methylaniline

InChI

InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3

InChI Key

CVKMWPOLKZNNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Direct Reductive Amination of 4-Methylaniline Derivatives

The most straightforward approach involves the reductive amination of 4-methylaniline with a furan-2-yl aldehyde or ketone precursor. This method is favored for its operational simplicity and high yields.

Procedure:

  • Step 1: Preparation of Furan-2-yl Ethylaldehyde or Ketone Intermediate
    • Furan-2-carboxaldehyde is synthesized via oxidation of furfuryl alcohol, often using oxidizing agents like PCC or Swern oxidation.
  • Step 2: Reductive Amination
    • 4-Methylaniline reacts with furan-2-yl aldehyde in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
    • Typical conditions: mild acid catalysis (e.g., acetic acid), room temperature, or slightly elevated temperatures (~60°C).

Advantages:

  • High selectivity
  • Mild reaction conditions
  • Good yields (>80%)

Limitations:

  • Requires pure aldehyde/ketone intermediates
  • Possible side reactions with other functional groups

Cross-Coupling Strategies

Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)

Recent advances favor palladium-catalyzed Buchwald-Hartwig amination for constructing the N-aryl bond efficiently.

General Reaction Scheme:

Ar–X + H2N–R → Ar–NH–R

Where:

  • Ar–X: 4-methyl-phenyl halide (e.g., 4-bromo- or 4-chlorobenzene)
  • H2N–R: Furan-2-yl ethylamine derivative

Procedure:

  • Use of Pd(0) catalysts such as Pd2(dba)3 or Pd(OAc)2
  • Ligands like BINAP or Xantphos
  • Base: potassium tert-butoxide or cesium carbonate
  • Solvent: toluene, dioxane, or DMA
  • Reaction temperature: 80–110°C

Outcome:

  • High yields (~75-90%)
  • Good functional group tolerance

Functional Group Transformation and Multi-step Synthesis

Synthesis via Nucleophilic Substitution on Furan Derivatives

A multi-step approach involves initial functionalization of the furan ring, followed by coupling with aniline derivatives.

Example:

  • Step 1: Chloromethylation of furan to produce 2-(chloromethyl)furan
  • Step 2: Nucleophilic substitution with 4-methylaniline under basic conditions
  • Step 3: Reduction or further functionalization to obtain the target compound

Reaction Conditions:

  • Chloromethylation: formaldehyde and hydrochloric acid, reflux
  • Nucleophilic substitution: potassium carbonate in acetone, reflux
  • Purification: column chromatography

Advantages:

  • Modular approach
  • Suitable for diverse substitutions

Green and Sustainable Methods

Microwave-Assisted Synthesis

Recent research emphasizes microwave irradiation to accelerate reactions, reduce solvent use, and improve yields.

Example:

  • Microwave-assisted reductive amination of aldehyde with aniline
  • Reaction conditions: 100°C, 10–20 min, in ethanol or water

Benefits:

  • Reduced reaction time
  • Lower energy consumption
  • Enhanced yields (up to 85%)

Data Summary and Comparative Table

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
Reductive Amination Furan-2-carboxaldehyde + 4-methylaniline NaBH3CN, mild acid 80–90 Mild, high yield Requires pure aldehyde
Buchwald-Hartwig Cross-Coupling 4-bromotoluene + Furan-2-yl amine Pd catalyst, ligand, base 75–90 High selectivity, broad scope Catalyst cost, moisture sensitivity
Nucleophilic Substitution 2-(Chloromethyl)furan + 4-methylaniline K2CO3, reflux 60–75 Modular, versatile Multi-step, lower yield
Microwave-Assisted Aldehyde + amine Microwave, solvent 80–85 Fast, eco-friendly Equipment dependence

Notes on Synthesis Optimization

  • Catalyst Choice: Palladium catalysts with appropriate ligands significantly improve yields in cross-coupling.
  • Solvent Selection: Polar aprotic solvents like DMSO or DMF enhance reaction rates.
  • Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates.
  • Purification: Chromatography and recrystallization ensure high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions: N-[1-(furan-2-yl)ethyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-4-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylaniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

N-(Furan-2-ylmethyl)-4-methylaniline (CAS 69957-79-5)
  • Structure : Differs by a methylene (–CH₂–) linker instead of ethyl (–CH₂CH₂–).
  • Impact : Reduced steric bulk and increased rigidity due to shorter linker length. The electronic profile remains similar, but the methylene group may limit rotational freedom compared to the ethyl analog.
  • Synthesis : Typically synthesized via nucleophilic substitution or reductive amination .
N-(1-(Benzofuran-2-yl)ethyl)-4-methylaniline (26c)
  • Structure : Benzofuran replaces furan, adding a fused benzene ring.
  • Impact: Extended conjugation enhances aromatic stability and electron density.
  • Synthesis : Prepared via visible-light-promoted N–H insertion (60% yield) .
N-[1-(Adamantan-1-yl)ethyl]-4-methylaniline (17)
  • Structure : Adamantane replaces furan, introducing a rigid, polycyclic hydrocarbon.
  • Impact : Adamantane’s extreme hydrophobicity and steric hindrance reduce solubility in polar solvents but enhance lipid membrane permeability. This substitution is common in drug design to improve pharmacokinetics.
  • Synthesis : Chan-Lam coupling (74% yield) .

Electronic Modifications: Substituent Variations

4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
  • Structure : Fluorine atom at the 4-position of the aniline ring.
  • Impact : The electron-withdrawing fluorine alters the electronic environment, increasing the acidity of the aniline NH group. This enhances reactivity in electrophilic substitution reactions.
  • Applications: Potential use in fluorinated drug candidates .
N-[1-(4-Methoxyphenyl)ethyl]-4-methylaniline
  • Structure : Methoxy (–OCH₃) substituent on the phenyl ring.
  • Molecular weight: 241.33 g/mol .

Physicochemical and Pharmacological Implications

  • Solubility: Furan and benzofuran derivatives exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol) due to aromatic rings. Adamantane analogs are less polar and more lipid-soluble .
  • Bioactivity :
    • Furan-containing compounds are explored for antimicrobial and antiviral properties. Adamantane derivatives are studied in neuraminidase inhibitors (e.g., anti-influenza drugs) .
  • Thermal Stability :
    • Benzofuran and adamantane derivatives show higher thermal stability due to extended conjugation or rigid structures .

Biological Activity

N-[1-(furan-2-yl)ethyl]-4-methylaniline is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparisons with structurally related compounds.

Chemical Structure and Properties

This compound features a furan ring and a methylaniline moiety, which contribute to its unique chemical properties. The molecular formula is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 185.24 g/mol. This structure allows for various interactions with biological macromolecules, such as proteins and nucleic acids.

The biological activity of this compound is thought to involve several mechanisms:

  • π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
  • Hydrogen Bonding : The aniline group may form hydrogen bonds with various biomolecules, modulating enzyme activities and receptor interactions.
  • Lipophilicity : The presence of the methyl group enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes, enhancing its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against a range of bacterial and fungal strains, showing promising results.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.025 mg/mLModerate
Escherichia coli0.019 mg/mLModerate
Candida albicans0.039 mg/mLModerate
Bacillus subtilis0.0048 mg/mLHigh

These results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various derivatives of furan-containing compounds, including this compound, revealing that it effectively inhibited the growth of pathogenic bacteria and fungi. The mechanism was attributed to disruption of cellular processes through interaction with microbial enzymes .
  • Comparative Analysis : When compared to structurally similar compounds, such as N-[1-(furan-2-yl)ethyl]aniline and N-[1-(furan-2-yl)ethyl]-4-chloroaniline, this compound showed enhanced lipophilicity and bioactivity due to the methyl substitution on the aniline ring .
  • In Vivo Studies : Preliminary in vivo studies have suggested that this compound may also possess antioxidant properties, which could contribute to its overall therapeutic potential .

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